molecular formula C7H5BrN2O2 B054655 7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 122450-96-8

7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No. B054655
M. Wt: 229.03 g/mol
InChI Key: ATRMUPKQFDRURR-UHFFFAOYSA-N
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Patent
US08461167B2

Procedure details

To a solution of 2H-pyrido[3,2-b][1,4]oxazin-3-one (0.75 g, 5 mmol) in DMF (18 mL) was slowly added NBS (1.07 g, 6 mmol) under N2. The mixture was stirred at rt for 16 h. HPLC indicated 75% conversion. More NBS (0.53 g, 3 mmol) was added and the mixture was stirred for another 24 h. Water (5 mL) was added and the reaction flask was chilled. The white solid which separated was filtered and washed with EtOAc, H2O, Et2O, and dried under vacuum in the presence of PBS and then used directly in the next step (687 mg, 60%).
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
1.07 g
Type
reactant
Reaction Step Two
Name
Quantity
0.53 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
18 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][C:5](=[O:7])[NH:4][C:3]2[N:8]=[CH:9][CH:10]=[CH:11][C:2]1=2.C1C(=O)N([Br:19])C(=O)C1.O>CN(C=O)C>[Br:19][C:10]1[CH:9]=[N:8][C:3]2[NH:4][C:5](=[O:7])[CH2:6][O:1][C:2]=2[CH:11]=1

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
O1C2=C(NC(C1)=O)N=CC=C2
Step Two
Name
Quantity
1.07 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
0.53 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
18 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for another 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction flask was chilled
CUSTOM
Type
CUSTOM
Details
The white solid which separated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with EtOAc, H2O, Et2O
CUSTOM
Type
CUSTOM
Details
dried under vacuum in the presence of PBS

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC1=CC=2OCC(NC2N=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.